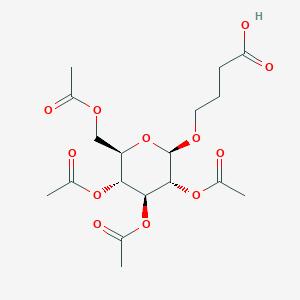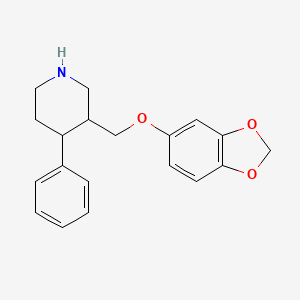
9-a-l-lyxofuranosyl-6-methyl-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-a-l-lyxofuranosyl-6-methyl-9h-purine is a complex organic compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is characterized by a purine base attached to a sugar moiety, which plays a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-a-l-lyxofuranosyl-6-methyl-9h-purine typically involves the following steps:
Formation of the Purine Base: The purine base, 6-methyl-9H-purine, is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Sugar Moiety: The sugar moiety, tetrahydrofuran-3,4-diol, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
9-a-l-lyxofuranosyl-6-methyl-9h-purine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine base can undergo substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield 2-(formyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol.
科学研究应用
Chemistry
In chemistry, this compound is used as a model nucleoside for studying the properties and reactivity of nucleic acids. It serves as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology
In biological research, 9-a-l-lyxofuranosyl-6-methyl-9h-purine is used to investigate the mechanisms of DNA and RNA replication, transcription, and repair. It is also employed in the study of enzyme-substrate interactions.
Medicine
This compound has potential applications in medicine, particularly in the development of antiviral and anticancer drugs. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents. It is also utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 9-a-l-lyxofuranosyl-6-methyl-9h-purine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by causing chain termination or inducing mutations. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but different functional groups.
Guanosine: Another nucleoside with a purine base, differing in the position and type of substituents.
Inosine: A nucleoside with a hypoxanthine base, used in various biochemical applications.
Uniqueness
9-a-l-lyxofuranosyl-6-methyl-9h-purine is unique due to its specific stereochemistry and the presence of a methyl group on the purine base. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9+,11+/m0/s1 |
InChI 键 |
FIGBCBGMUIGJBD-YXYNTAJPSA-N |
手性 SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@@H](O3)CO)O)O |
规范 SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Imidazo[1,2-a]pyridin-5-amine,n,n-dipropyl-](/img/structure/B8513723.png)

![Benzene, [[2-chloro-1-(chloromethyl)ethoxy]methyl]-](/img/structure/B8513732.png)





![1-Chloro-4-[(4-chlorophenyl)-dimethoxymethyl]benzene](/img/structure/B8513800.png)


